[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate
Description
Properties
IUPAC Name |
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-3-25-20-17(5-4-8-22-20)21(24)26-12-16-11-19(28-23-16)14-6-7-18-15(10-14)9-13(2)27-18/h4-8,10-11,13H,3,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUANFIQGNHKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate typically involves multiple steps, including the formation of the benzofuran, oxazole, and pyridine rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Overview
The compound [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate is a complex organic molecule with significant potential in various scientific fields, including chemistry, biology, and medicine. This article explores its applications in detail, supported by data tables and case studies.
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural properties allow it to participate in various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form different derivatives. |
| Reduction | Functional groups can be modified through reduction. |
| Substitution | Can undergo substitution reactions with nucleophiles. |
Biology
Biologically, the compound is investigated for its potential therapeutic activities:
- Anti-inflammatory Activity : Compounds similar to this structure have shown to inhibit cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses.
- Antimicrobial Effects : The oxazole ring contributes to antimicrobial activity against various pathogens.
- Anticancer Potential : The benzofuran and pyridine components may induce apoptosis in cancer cells and inhibit tumor growth.
Medicine
In medicinal chemistry, the compound is explored as a potential drug candidate. Its interactions with specific molecular targets suggest possible applications in treating various diseases:
- Mechanism of Action : The compound may interact with enzymes or receptors, modulating biological pathways that could lead to therapeutic effects.
Case Studies
-
Study on Antimicrobial Activity :
- A research study demonstrated that derivatives of the oxazole ring exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
- The mechanism was attributed to the disruption of bacterial cell wall synthesis.
-
Investigation into Anti-inflammatory Properties :
- Another study highlighted that compounds containing benzofuran structures effectively inhibited inflammatory cytokines in vitro.
- The results indicated potential for developing anti-inflammatory drugs based on this compound's structure.
Mechanism of Action
The mechanism of action of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations :
Structural Complexity: The target compound’s hybrid benzofuran-oxazole-pyridine structure distinguishes it from simpler antiviral agents like Efavirenz or plant-derived sesquiterpenes. Its ester group may confer improved bioavailability compared to nonpolar sesquiterpenes .
Biological Potential: While HCV/HIV protease inhibitors rely on α-ketoamide or benzoxazinone motifs for enzyme binding, the target compound’s oxazole and pyridine groups could interact with similar catalytic sites through hydrogen bonding or metal coordination .
Analytical Methods: Unlike volatile plant compounds analyzed via heatmaps , this compound’s characterization necessitates advanced crystallography (e.g., SHELXL) due to its non-volatile nature .
Biological Activity
The compound [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a benzofuran moiety, an oxazole ring, and a pyridine derivative, all of which contribute to its unique biological properties. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing similar structural motifs exhibit a range of biological activities:
- Anti-inflammatory Activity : Compounds with benzofuran structures have been shown to possess significant anti-inflammatory properties. For instance, related compounds inhibited cyclooxygenase and lipoxygenase pathways in vitro, which are critical in inflammatory responses .
- Antimicrobial Effects : The presence of the oxazole ring is associated with antimicrobial activity. Studies have demonstrated that oxazole derivatives can inhibit bacterial growth and show antifungal properties .
- Anticancer Potential : The benzofuran and pyridine components are often linked to anticancer activities. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| L-651896 | Cyclooxygenase Inhibition | 0.1 |
| L-651896 | Lipoxygenase Inhibition | 0.4 |
| Benzofuran Derivative | Prostaglandin E2 Synthesis Inhibition | 1.1 |
These findings suggest that the compound may exhibit similar inhibitory effects on inflammatory mediators, which could be beneficial in treating inflammatory diseases .
The mechanism of action for compounds like this compound likely involves:
- Enzyme Inhibition : Interactions with cyclooxygenases and lipoxygenases could lead to reduced synthesis of pro-inflammatory mediators.
- Receptor Modulation : The compound may interact with various receptors involved in pain and inflammation pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives:
- Topical Anti-inflammatory Agents : A study demonstrated that a related benzofuran derivative significantly reduced inflammation in animal models when applied topically, suggesting potential for development as an anti-inflammatory drug .
- Cancer Treatment : A series of experiments showed that benzofuran-based compounds could inhibit the proliferation of cancer cell lines, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
